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Compound of Interest

Compound Name:
3,5-Dimethyl-4-

Isoxazolecarbaldehyde

Cat. No.: B1296051 Get Quote

An In-depth Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde: Properties,

Synthesis, and Applications in Drug Discovery

Introduction: The Versatile Heterocyclic Building
Block
3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9) is a heterocyclic aldehyde that

has emerged as a pivotal intermediate in the fields of organic synthesis and medicinal

chemistry.[1] Structurally, it features a stable five-membered isoxazole ring, substituted with two

methyl groups at the 3- and 5-positions and a reactive carbaldehyde group at the 4-position.

This unique arrangement of functional groups imparts a versatile reactivity profile, making it a

valuable scaffold for constructing more complex molecular architectures.[2] Its significance is

particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the

isoxazole moiety often serves as a core structural motif in bioactive compounds.[1][3] This

guide provides a comprehensive overview of its chemical properties, a detailed synthesis

protocol, and a focused exploration of its role as a key pharmacophore in modern drug

development, particularly in the realm of epigenetic modulation.

Physicochemical and Structural Properties
The fundamental properties of 3,5-Dimethyl-4-Isoxazolecarbaldehyde are summarized

below. These characteristics are critical for its handling, storage, and application in synthetic
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protocols.

Property Value Reference(s)

CAS Number 54593-26-9 [1][4]

Molecular Formula C₆H₇NO₂ [1]

Molecular Weight 125.13 g/mol [4]

IUPAC Name
3,5-dimethyl-1,2-oxazole-4-

carbaldehyde

Synonyms

3,5-Dimethylisoxazole-4-

carboxaldehyde, 4-Formyl-3,5-

dimethylisoxazole

[1]

Appearance
White to off-white crystalline

solid or powder
[1]

Melting Point 54-56 °C [2][4]

Boiling Point 235.8 °C at 760 mmHg [2]

Density 1.14 g/cm³ (Predicted) [2][4]

Solubility

Soluble in common organic

solvents like ethanol,

methanol, and DMSO; slightly

soluble in water.

[5]

SMILES Cc1c(C=O)c(C)on1 [1]

Spectroscopic Profile: An Analytical Fingerprint
While a publicly available, verified full spectroscopic dataset for this specific intermediate is

limited, its structure allows for a confident prediction of its key analytical signatures based on

established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly

characteristic. The most downfield signal would be the aldehyde proton (-CHO), appearing
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as a singlet in the δ 9.5-10.5 ppm region. The two methyl groups at the C3 and C5 positions

of the isoxazole ring would appear as two distinct singlets, likely in the δ 2.0-3.0 ppm range.

¹³C NMR Spectroscopy: The carbon spectrum provides further confirmation of the structure.

Key expected signals include the aldehyde carbonyl carbon at δ 185-195 ppm, the two

substituted isoxazole ring carbons (C3 and C5) around δ 160-170 ppm, the formylated

carbon (C4) at approximately δ 110-120 ppm, and the two methyl carbons in the upfield

region of δ 10-20 ppm.[6]

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp

absorption band around 1690-1715 cm⁻¹, characteristic of the C=O stretching vibration of an

aromatic aldehyde. Additional peaks corresponding to C-H stretching of the methyl and

aldehyde groups, as well as C=N and C-O stretching from the isoxazole ring, would also be

present.

Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent

molecular ion (M⁺) peak at m/z = 125, corresponding to the molecular weight of the

compound.

Synthesis: The Vilsmeier-Haack Formylation
The most common and efficient method for synthesizing 3,5-Dimethyl-4-
Isoxazolecarbaldehyde is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl

group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[8] In this case, the substrate

is the readily available 3,5-dimethylisoxazole.

The underlying mechanism involves two main stages. First, the Vilsmeier reagent, a substituted

chloroiminium ion, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus

oxychloride (POCl₃).[9][10] This electrophilic species then reacts with the electron-rich 4-

position of the 3,5-dimethylisoxazole ring. The subsequent hydrolysis of the resulting iminium

intermediate yields the final aldehyde product.[8][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/product/b1296051?utm_src=pdf-body
https://www.benchchem.com/product/b1296051?utm_src=pdf-body
https://www.jk-sci.com/blogs/resource-center/vilsmeier-haack-reaction
https://en.chem-station.com/reactions-2/2014/04/vilsmeier-haack-reaction.html
https://www.chemistrysteps.com/vilsmeier-haack-reaction/
https://nrochemistry.com/vilsmeier-haack-reaction/
https://en.chem-station.com/reactions-2/2014/04/vilsmeier-haack-reaction.html
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vilsmeier-Haack Reaction Mechanism

Step 1: Reagent Formation

Step 2: Electrophilic Substitution & Hydrolysis

DMF
(H-C(=O)N(CH₃)₂)

Vilsmeier Reagent
[Cl-CH=N⁺(CH₃)₂]Cl⁻

+ POCl₃

POCl₃

3,5-Dimethylisoxazole Iminium Intermediate

+ Vilsmeier Reagent
(Electrophilic Attack) 3,5-Dimethyl-4-

Isoxazolecarbaldehyde

+ H₂O
(Hydrolysis)

H₂O (Workup)

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3,5-Dimethyl-4-
Isoxazolecarbaldehyde.[12]

Reagent Preparation: In a three-necked flask equipped with a stirrer and a thermometer, add

N,N-dimethylformamide (DMF, 5 mL) and cool the flask to 0-5 °C using an ice bath.

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 0.5 mL) to the

cooled DMF while stirring. Maintain the temperature below 10 °C. Continue stirring at 0-5 °C

for 20 minutes to allow for the complete formation of the Vilsmeier reagent.

Addition of Substrate: Prepare a solution of 3,5-dimethylisoxazole (5 mmol) dissolved in a

minimal amount of DMF (2 mL). Add this solution dropwise to the reaction mixture, ensuring

the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, raise the temperature to 35 °C and allow the

reaction to proceed for 1 hour. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture

in an ice bath and cautiously add 10 mL of water. Adjust the pH to neutral (pH 7-8) using a

15% aqueous sodium hydroxide solution.

Workup: Heat the neutralized mixture to reflux for 20 minutes to ensure complete hydrolysis

of the iminium intermediate.

Isolation and Purification: Cool the mixture to room temperature. A solid product should

precipitate. Collect the crude product by filtration. The resulting solid can be purified by silica

gel column chromatography to yield the pure 3,5-Dimethyl-4-Isoxazolecarbaldehyde.[12]

Chemical Reactivity and Synthetic Utility
The synthetic value of 3,5-Dimethyl-4-Isoxazolecarbaldehyde stems from the reactivity of its

aldehyde group and the stability of the isoxazole core. The aldehyde can undergo a wide range

of classical transformations, serving as an electrophilic partner for various nucleophiles. This

allows for the elaboration of the C4 position into more complex functionalities, which is a

cornerstone of its utility in building diverse molecular libraries for screening.

Key transformations include:

Oxidation: The aldehyde can be easily oxidized to the corresponding 3,5-dimethylisoxazole-

4-carboxylic acid, another valuable synthetic intermediate.

Reduction: Reduction with agents like sodium borohydride yields the corresponding primary

alcohol.

Condensation Reactions: It readily participates in Knoevenagel, Wittig, and Horner-

Wadsworth-Emmons reactions to form carbon-carbon double bonds.

Reductive Amination: Reaction with amines in the presence of a reducing agent provides

access to a variety of substituted aminomethyl isoxazoles.
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These reactions demonstrate its role as a versatile branching point in a synthetic sequence,

enabling the creation of a wide array of derivatives from a single, accessible precursor.

Synthetic Utility of the Carbaldehyde

Derivative Scaffolds

3,5-Dimethyl-4-
Isoxazolecarbaldehyde

Carboxylic Acid

Oxidation
(e.g., KMnO₄, PCC)

Primary Alcohol

Reduction
(e.g., NaBH₄)

Substituted Alkene

Condensation
(e.g., Wittig, Knoevenagel)

Secondary/Tertiary Amine

Reductive Amination
(R₂NH, NaBH(OAc)₃)

Click to download full resolution via product page

Caption: Key synthetic transformations starting from the title compound.

Application in Drug Discovery: A Potent Epigenetic
Modulator
One of the most compelling applications of the 3,5-dimethylisoxazole scaffold, often introduced

via the carbaldehyde or related intermediates, is in the development of inhibitors for

bromodomain-containing proteins, particularly BRD4.[13] Bromodomains are epigenetic

"reader" proteins that recognize and bind to acetylated lysine (KAc) residues on histone tails, a

key signaling event in transcriptional activation.[2] BRD4 is a member of the Bromodomain and

Extra-Terminal domain (BET) family and is a critical regulator of oncogenes like c-Myc. Its

dysregulation is implicated in various cancers, making it a high-priority therapeutic target.[12]

[13]
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Pioneering research has revealed that the 3,5-dimethylisoxazole moiety is a highly effective

bioisostere for acetylated lysine.[14] X-ray crystallography studies have shown that the nitrogen

atom of the isoxazole ring accepts a crucial hydrogen bond from a conserved asparagine

residue (Asn140 in BRD4) within the KAc binding pocket.[14] This interaction mimics the way

the carbonyl oxygen of the natural acetyl-lysine ligand binds, effectively blocking the reader

function of the bromodomain.[2] The 3,5-Dimethyl-4-Isoxazolecarbaldehyde serves as a

foundational building block for synthesizing these potent and selective BRD4 inhibitors.

Caption: Isoxazole scaffold mimicking acetyl-lysine in BRD4 binding.

Safety and Handling
3,5-Dimethyl-4-Isoxazolecarbaldehyde is a chemical reagent and should be handled with

appropriate care in a laboratory setting. While some safety data sheets (SDS) classify it as

non-hazardous under REGULATION (EC) No 1272/2008, standard laboratory precautions are

essential.[13]

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a

chemical fume hood. Wear appropriate personal protective equipment (PPE), including

gloves and safety glasses.[13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to

fresh air. If irritation persists or if swallowed, seek medical attention.[13]

Conclusion
3,5-Dimethyl-4-Isoxazolecarbaldehyde is more than a simple chemical intermediate; it is a

versatile and powerful tool for synthetic and medicinal chemists. Its straightforward synthesis

via the Vilsmeier-Haack reaction, coupled with the predictable reactivity of its aldehyde

functional group, makes it an attractive starting material. Its most profound impact lies in its role

as a foundational scaffold for a new class of epigenetic drugs targeting BET bromodomains.

The ability of the isoxazole ring to act as a bioisosteric mimic of acetylated lysine highlights the

subtle yet powerful design principles that drive modern drug discovery. For researchers in this

field, a thorough understanding of this compound's properties and potential is essential for

developing the next generation of targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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